molecular formula C16H18N2O4 B2410579 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798490-67-1

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2410579
CAS No.: 1798490-67-1
M. Wt: 302.33
InChI Key: JGWWFMONSOIVQX-UHFFFAOYSA-N
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Description

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule is characterized by its unique hybrid structure, incorporating both an azetidine ring and a pyrrolidine-2,5-dione (succinimide) scaffold. The pyrrolidine-2,5-dione moiety is a privileged structure in drug discovery, known to contribute to the biological activity of a range of pharmaceutical agents . Its integration into complex molecules is a recognized strategy for generating compounds with a broad spectrum of efficacy and an improved safety profile . Preliminary research on structurally related compounds suggests potential applications in neuroscience. Hybrid molecules derived from the pyrrolidine-2,5-dione scaffold have demonstrated a promising broad spectrum of activity in preclinical models for central nervous system (CNS) conditions . These compounds have shown efficacy in standardized anticonvulsant models and displayed antinociceptive activity in models of persistent pain . The most plausible mechanism of action for such effects is believed to be the modulation of neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, the pyrrolidine ring is a versatile scaffold that enhances a molecule's three-dimensional coverage and is frequently employed in the design of drugs targeting various human diseases, including those affecting the CNS . As a research chemical, this compound serves as a valuable building block for chemical synthesis and a probe for investigating new biological pathways. Its structural features make it a compelling candidate for further exploration in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-2-3-5-13(11)22-10-16(21)17-8-12(9-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWFMONSOIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of secondary amines with formic acid to form formylated amines, which then react with oxalyl chloride to produce the corresponding Vilsmeier complex . This complex undergoes further reactions to yield the desired azetidinone derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to β-lactam antibiotics . Additionally, the compound may interact with other biological pathways, leading to its diverse pharmacological effects.

Biological Activity

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : this compound

This structure includes an azetidine ring and a pyrrolidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The proposed mechanism involves the inhibition of specific pathways associated with inflammation and microbial growth. It is believed that the compound interferes with the signaling pathways that activate NF-kB, a key regulator of immune response.

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A clinical trial assessed the efficacy of this compound in patients with IBD. The study reported a significant reduction in disease activity index scores among participants treated with the compound compared to those receiving a placebo.

Case Study 2: Antimicrobial Resistance

Another study focused on its use in combating antibiotic-resistant strains of bacteria. The results indicated that the compound could serve as an adjunct therapy to enhance the effectiveness of existing antibiotics against resistant strains.

Q & A

Q. What are the key synthetic routes for 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how are intermediates purified?

The synthesis typically involves:

  • Acylation : Reaction of 2-(o-tolyloxy)acetic acid with an azetidin-3-amine derivative to form the acetylated intermediate .
  • Cyclization : Ring closure with pyrrolidine-2,5-dione under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the final compound (>95% purity) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.5–3.2 ppm (pyrrolidine-dione protons) and δ 6.8–7.4 ppm (aromatic protons from o-tolyloxy group) .
  • FT-IR : Stretching vibrations at 1750–1780 cm⁻¹ (C=O of dione) and 1650 cm⁻¹ (amide C=O) .

Q. What are the primary biological targets of this compound?

Preclinical studies suggest:

  • Acetylcholinesterase (AChE) inhibition : IC₅₀ values of 8–12 μM in rat brain homogenate assays, comparable to donepezil .
  • Anticonvulsant activity : Effective in maximal electroshock (MES) and 6 Hz seizure models (ED₅₀ = 45 mg/kg in mice) .
  • Cytotoxicity : IC₅₀ = 18–25 μM against HT29 and MCF7 cancer cell lines via mitochondrial apoptosis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine or pyrrolidine rings) affect biological activity?

Key structure-activity relationship (SAR) findings:

Substituent ModificationBiological ImpactReference
o-Tolyloxy → p-Methoxyphenyl Reduced AChE inhibition (IC₅₀ = 25 μM) but enhanced BBB permeability
Azetidine → Piperidine Loss of anticonvulsant activity due to decreased sodium channel binding affinity
Pyrrolidine-dione → Maleimide Improved antitumor potency (IC₅₀ = 12 μM) but increased hepatotoxicity

Q. What experimental challenges arise in optimizing this compound for in vivo studies?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) requires formulation with DMSO or cyclodextrins .
  • Metabolic stability : Rapid hepatic clearance (t₁/₂ = 1.2 h in mice) necessitates prodrug strategies (e.g., esterification) .
  • Off-target effects : Non-specific binding to L-type calcium channels at >50 μM, complicating dose-response analyses .

Q. How can computational methods resolve contradictions in reported IC₅₀ values across studies?

  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with AChE inhibition .
  • Molecular docking : AutoDock Vina simulations reveal steric clashes in the AChE active site when methoxy groups are para-substituted .
  • Meta-analysis : Normalize IC₅₀ values across studies by adjusting for assay conditions (e.g., pH, enzyme source) .

Q. What strategies are effective for studying multi-target interactions (e.g., sodium channels and AChE)?

  • Patch-clamp electrophysiology : Assess voltage-gated sodium channel (VGSC) inhibition in HEK293 cells expressing Nav1.2 .
  • Fluorescence polarization : Compete with FITC-labeled donepezil for AChE binding sites in real-time .
  • Transcriptomics : RNA-seq of HT29 cells treated with the compound identifies downstream pathways (e.g., PI3K/Akt suppression) .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%) and Olex2 for visualization .
  • In vivo efficacy : Employ HT29 xenograft models (10 mg/kg, i.p., 21 days) with tumor volume monitoring via caliper measurements .
  • Toxicity screening : Perform Ames tests and hERG channel inhibition assays early in development to mitigate safety risks .

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